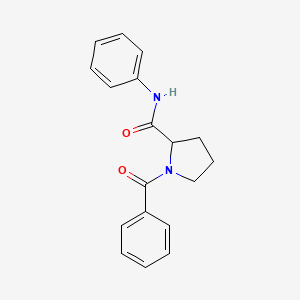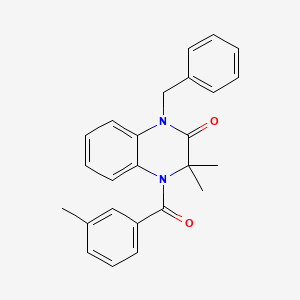![molecular formula C10H14Cl3NO B5973851 [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Dichlorophene and is commonly used as an antibacterial and antifungal agent. In
Mecanismo De Acción
The mechanism of action of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. It has also been suggested that this compound may work by interfering with the DNA replication process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been found to have cytotoxic effects on certain cancer cells, including breast cancer and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it useful for studying the effects of these types of microorganisms on various biological systems. However, one limitation of this compound is its potential cytotoxicity, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving its purity and yield. Additionally, future research could explore the potential use of this compound in the treatment of various bacterial and fungal infections, as well as its potential use as a cancer treatment. Finally, future research could focus on the development of new derivatives of this compound, with the goal of improving its efficacy and reducing its potential cytotoxicity.
Métodos De Síntesis
The synthesis of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride involves the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to produce 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce the final product, [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride.
Aplicaciones Científicas De Investigación
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it useful for studying the effects of these types of microorganisms on various biological systems. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on certain cancer cells.
Propiedades
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-7-5-8(11)6-9(12)10(7)14-4-3-13-2;/h5-6,13H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMEVMFDHTLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)


![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![1-(5-chloro-2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5973844.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)
![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)